

An In-depth Technical Guide to 1-Bromo-2-fluoroethane

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Compound of Interest

Compound Name: 1-Bromo-2-fluoroethane

Cat. No.: B107303

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This guide provides a comprehensive overview of **1-Bromo-2-fluoroethane** (CAS No. 762-49-2), a halogenated hydrocarbon of interest in medicinal chemistry and radiopharmaceutical development.^[1] It serves as a key intermediate in various organic synthesis processes.^[2] This document outlines its fundamental properties, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Core Properties and Identification

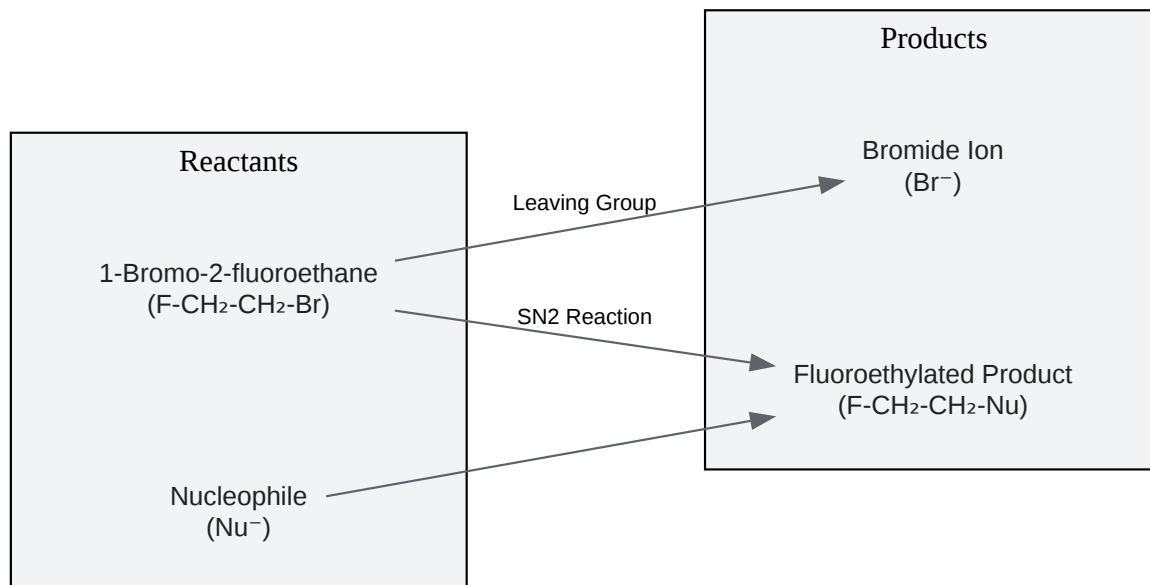
1-Bromo-2-fluoroethane is a colorless to slightly yellowish liquid at room temperature.^[2] Its unique structure, featuring both a bromine and a fluorine atom on an ethane backbone, influences its physical and chemical behavior, particularly its reactivity in synthetic applications.^{[1][2][3]}

Property	Value
Molecular Formula	C2H4BrF[2][3][4][5][6]
Molecular Weight	126.96 g/mol [3][5]
IUPAC Name	1-bromo-2-fluoroethane[2][3]
CAS Number	762-49-2[1][3][4]
Density	1.7044 g/cm ³ at 25 °C[3]
Boiling Point	71-72.5 °C[3][5]
Melting Point	-70 °C (approx.)
Solubility	Soluble in alcohol and ether; limited solubility in water.[2][3]

Synthesis and Reactivity

Historically, **1-Bromo-2-fluoroethane** was synthesized through methods such as the bromofluorination of ethylene.[1] A more efficient, scalable method developed in 1995 involves the reaction of hydrogen bromide with vinyl fluoride in the presence of an oxygen catalyst.[1]

The compound's reactivity is characterized by nucleophilic substitution reactions, where the bromine atom acts as an effective leaving group.[1][3] This reactivity makes it a versatile reagent for introducing the fluoroethyl group into other molecules, a valuable step in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atom can influence the stability and reactivity of the molecule.[1] It can also undergo elimination reactions to form alkenes under specific conditions.[1]



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